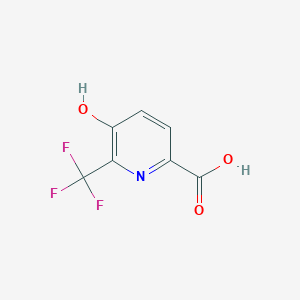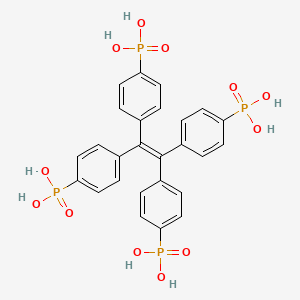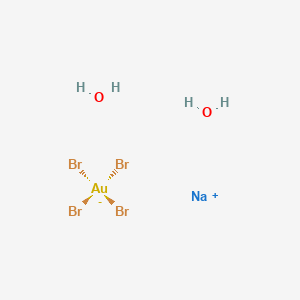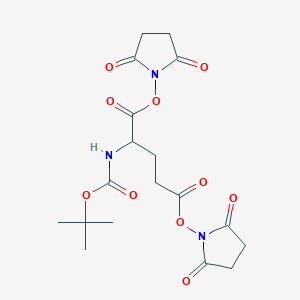
Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate is a chemical compound with significant applications in various scientific fields. It is known for its role in organic synthesis, particularly in peptide coupling reactions. The compound is characterized by its stability and reactivity, making it a valuable reagent in chemical research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate typically involves the reaction of N-hydroxysuccinimide (NHS) with a protected amino acid derivative. One common method includes the use of tert-butoxycarbonyl (Boc)-protected glutamic acid. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the NHS ester group is replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In aqueous conditions, the compound can hydrolyze to form the corresponding carboxylic acid and NHS.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Organic solvents like DMF, DCM, and acetonitrile are frequently used.
Catalysts: Coupling agents such as DCC and EDC are often employed to facilitate the reactions.
Major Products
The major products formed from these reactions include substituted derivatives of the original compound, such as amides, esters, and thioesters .
Wissenschaftliche Forschungsanwendungen
Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis, enabling the formation of peptide bonds between amino acids.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical assays and studies.
Medicine: It is used in the development of drug delivery systems and the synthesis of pharmaceutical intermediates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate involves the activation of carboxyl groups through the formation of an active ester intermediate. This intermediate can then react with nucleophiles, such as amines, to form amide bonds. The NHS ester group enhances the reactivity of the carboxyl group, facilitating efficient coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)oxy)acetate
- 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)phenylalaninate
- tert-Butyl 2-{3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy}ethylcarbamate
Uniqueness
Compared to similar compounds, Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate is unique due to its specific structure, which provides enhanced stability and reactivity. This makes it particularly suitable for peptide synthesis and other applications requiring efficient coupling reactions .
Eigenschaften
Molekularformel |
C18H23N3O10 |
|---|---|
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
bis(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
InChI |
InChI=1S/C18H23N3O10/c1-18(2,3)29-17(28)19-10(16(27)31-21-13(24)7-8-14(21)25)4-9-15(26)30-20-11(22)5-6-12(20)23/h10H,4-9H2,1-3H3,(H,19,28) |
InChI-Schlüssel |
JZPUCCDOHQIGSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


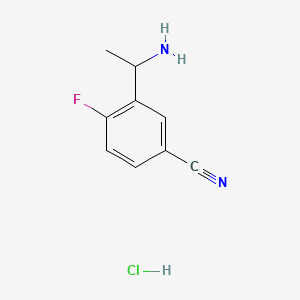
![N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B12499503.png)
![2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B12499524.png)

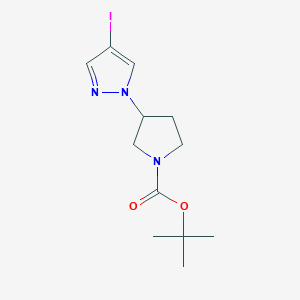
![2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B12499552.png)
![4-hydroxy-5-(4-methyl-1,3-thiazol-5-yl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499553.png)
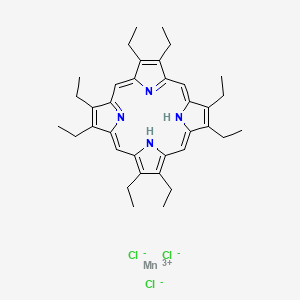
![5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride](/img/structure/B12499569.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B12499583.png)
![3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12499591.png)
